Cas no 2411333-16-7 ((E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide)

(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide 化学的及び物理的性質
名前と識別子
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- (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide
- Z3995705847
- (2E)-4-(dimethylamino)-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]but-2-enamide
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- インチ: 1S/C14H22N4O/c1-18(2)9-5-8-14(19)15-10-13-11-6-3-4-7-12(11)16-17-13/h5,8H,3-4,6-7,9-10H2,1-2H3,(H,15,19)(H,16,17)/b8-5+
- InChIKey: SOLACFHMJVFPRH-VMPITWQZSA-N
- ほほえんだ: O=C(/C=C/CN(C)C)NCC1C2=C(CCCC2)NN=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 329
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 61
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7464365-0.05g |
(2E)-4-(dimethylamino)-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]but-2-enamide |
2411333-16-7 | 90% | 0.05g |
$246.0 | 2023-07-09 | |
1PlusChem | 1P02979P-50mg |
(2E)-4-(dimethylamino)-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]but-2-enamide |
2411333-16-7 | 90% | 50mg |
$356.00 | 2024-05-22 | |
Enamine | EN300-26599406-0.05g |
(2E)-4-(dimethylamino)-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]but-2-enamide |
2411333-16-7 | 95.0% | 0.05g |
$246.0 | 2025-03-11 |
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamideに関する追加情報
Chemical Profile of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide (CAS No. 2411333-16-7)
The compound (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide, identified by its CAS number 2411333-16-7, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential biological activities and its relevance in the development of novel therapeutic agents. The structural framework of this compound incorporates key functional groups that contribute to its unique chemical properties and biological interactions, making it a subject of extensive research and exploration.
The< strong> (E)-configuration of the but-2-enamide moiety is particularly noteworthy, as it influences the molecule's spatial orientation and reactivity. This geometric arrangement can significantly impact the compound's binding affinity to biological targets and its overall pharmacological profile. In recent years, there has been a growing interest in understanding how structural modifications, such as those present in this compound, can modulate biological activity. The< strong> 4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl group adds another layer of complexity, contributing to the molecule's ability to interact with various enzymes and receptors. This group is often found in bioactive molecules and has been associated with a range of pharmacological effects.
Current research in the field of medicinal chemistry increasingly emphasizes the importance of rational drug design, where the structural features of a compound are meticulously tailored to optimize its biological activity. The< strong> dimethylamino substituent at the 4-position of the molecule plays a crucial role in modulating its pharmacokinetic properties. This group can influence solubility, metabolic stability, and interaction with biological targets. The presence of such functional groups is often a deliberate choice made during the synthetic design process to enhance the compound's efficacy and reduce potential side effects.
In recent years, several studies have highlighted the significance of indazole derivatives in pharmaceutical research. These compounds have shown promise in various therapeutic areas due to their ability to interact with multiple biological pathways. The< strong> 4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl moiety is a common structural motif found in many bioactive indazole derivatives, and its presence in this compound suggests potential applications in drug development. Researchers have been exploring how variations in this structural motif can lead to different pharmacological outcomes, providing valuable insights into the design of novel therapeutics.
The< strong> but-2-enamide functional group is another key feature that contributes to the compound's chemical diversity. This group can participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The< strong> (E)-configuration ensures that the amide bond adopts a specific orientation that can influence its binding properties. Such structural details are critical for understanding how a compound interacts with its biological target and for predicting its overall pharmacological behavior.
Advances in computational chemistry have greatly enhanced our ability to predict and analyze the properties of complex molecules like< strong> (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide. Techniques such as molecular docking and quantum mechanical calculations allow researchers to simulate interactions between this compound and potential biological targets at an atomic level. These computational methods provide valuable insights into how structural modifications can influence binding affinity and selectivity, guiding the design of more effective drug candidates.
In vitro studies have been instrumental in evaluating the biological activity of< strong> (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide. These studies often focus on assessing interactions with specific enzymes or receptors relevant to particular therapeutic areas. For instance, researchers may investigate how this compound interacts with enzymes involved in signal transduction or receptors associated with neurological disorders. Such studies provide critical data for understanding the potential therapeutic applications of this molecule.
The< strong> dimethylamino group's role as an electron-donating moiety can influence electronic properties such as pKa values and redox potentials. These electronic characteristics are important for determining how a compound will behave in different environments within an organism. Additionally,< strong> 4-substituted amides, like those found in this molecule, are known for their versatility in drug design due to their ability to form multiple types of interactions with biological targets.
Recent developments in synthetic chemistry have enabled more efficient and scalable methods for producing complex molecules like< strong> (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)but-2-enamide. These advancements have made it possible to explore larger chemical spaces and discover novel bioactive compounds more rapidly than ever before. The ability to synthesize such intricate molecules with high precision is crucial for advancing pharmaceutical research and developing new treatments for various diseases.
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